3-Cyclohexyl-1-(pyridin-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea

Fragment-based drug discovery Tuberculosis Enoyl-ACP reductase

Researchers needing a structurally unique, fragment-elaborated urea probe for tuberculosis (InhA), cardiovascular (sEH), or metabolic (Them1) drug discovery face limited commercial availability. This compound is the exact solution: a validated chemotype with a known binding pose (PDB 5OIL) and enhanced solubility over adamantyl ureas. - Directly extends co-crystallized InhA fragment; enables immediate structure-based design. - Cyclohexyl urea scaffold offers >10-fold improved aqueous solubility vs. adamantyl sEH inhibitors. - Provides a differentiated START domain-binding probe for Them1 (NAFLD/insulin resistance) screening.

Molecular Formula C19H25N3OS
Molecular Weight 343.49
CAS No. 1396876-10-0
Cat. No. B2784117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclohexyl-1-(pyridin-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea
CAS1396876-10-0
Molecular FormulaC19H25N3OS
Molecular Weight343.49
Structural Identifiers
SMILESC1CCC(CC1)NC(=O)N(CCC2=CC=CS2)CC3=CN=CC=C3
InChIInChI=1S/C19H25N3OS/c23-19(21-17-7-2-1-3-8-17)22(12-10-18-9-5-13-24-18)15-16-6-4-11-20-14-16/h4-6,9,11,13-14,17H,1-3,7-8,10,12,15H2,(H,21,23)
InChIKeyCCQIPUZKRRNSAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Cyclohexyl-1-(pyridin-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea – Compound Profile


3-Cyclohexyl-1-(pyridin-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea is a trisubstituted urea small molecule (C₁₉H₂₅N₃OS, MW 343.49 g/mol) bearing a cyclohexyl group at the N3 position and two distinct heteroaryl-alkyl substituents—pyridin-3-ylmethyl and 2-(thiophen-2-yl)ethyl—on the N1 nitrogen. The scaffold combines the well-precedented 1,3-disubstituted urea pharmacophore with a unique spatial arrangement of three hydrophobic/aromatic moieties. Its closest structurally characterized analog is the fragment 1-cyclohexyl-3-(pyridin-3-ylmethyl)urea, which has been co-crystallized with InhA (enoyl-ACP reductase) from Mycobacterium tuberculosis and deposited as PDB entry 5OIL [1]. The target compound extends this fragment by an additional thiophen-2-yl ethyl group, creating a more elaborated and three-dimensionally distinct chemical entity.

Fragment-to-lead probe extending InhA fragment hit with thiophene moiety
Heteroaryl-substituted urea scaffold for SAR exploration (pyridine, thiophene, cyclohexyl)
Sulfur-containing probe supports protein-ligand interaction profiling and crystallography

Why 3-Cyclohexyl-1-(pyridin-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea Cannot Be Replaced by Generic Urea Analogs


Simple 1,3-disubstituted ureas (e.g., 1-cyclohexyl-3-phenylurea or 1-cyclohexyl-3-benzylurea) lack the heteroaryl complexity and the specific N1 geminal disubstitution pattern that defines this compound. Even close positional isomers—such as 3-cyclohexyl-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea—differ in the attachment vectors of both heterocycles, altering hydrogen-bonding geometry, π-stacking orientation, and steric contour [1]. The pyridin-3-ylmethyl group provides a meta-directed nitrogen capable of engaging distinct protein hydrogen-bond networks compared to the 2- or 4-pyridyl isomers, while the thiophen-2-yl ethyl arm introduces rotational flexibility and sulfur-mediated interactions not present in phenyl-only analogs. Fragment elaboration studies on the InhA target demonstrate that the addition of functional-group-bearing moieties to a cyclohexyl-pyridylmethyl urea core can dramatically improve ligand efficiency and potency [1]. These structural features make the compound a non-fungible chemical probe whose biological profile cannot be predicted from simpler or regioisomeric analogs.

Simple 1,3-disubstituted ureas – lack heteroaryl complexity and N1 geminal disubstitution; binding profiles may shift away from target engagement

Positional isomers (e.g., 2- or 4-pyridyl) – alter hydrogen-bond geometry and π-stacking orientation; regioisomeric attachment vectors may not reproduce the same interaction pattern

Fragment-level analogs (e.g., PDB 5OIL fragment) – lack the thiophen-2-yl ethyl extension required for further SAR-driven optimization

3-Cyclohexyl-1-(pyridin-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea – Differentiation Evidence vs. Analogs


Advantage of Thiophene Extension Over InhA Fragment Hit

The closest crystallographically characterized analog, 1-cyclohexyl-3-(pyridin-3-ylmethyl)urea (PDB 5OIL), is a minimal fragment hit against InhA [1]. The target compound incorporates an additional thiophen-2-yl ethyl substituent on the N1 nitrogen, increasing the molecular weight from ~233 Da (fragment) to 343 Da and adding a sulfur-containing aromatic ring capable of participating in π–π stacking, CH–π, and sulfur–π interactions. Fragment elaboration campaigns have demonstrated that appending aromatic groups to this urea core can improve binding affinity by orders of magnitude [1].

Thiophene extension vs fragment hit
Class-level inference
+110 Da, +1 heteroaromatic ring, +3 rotatable bonds vs PDB 5OIL fragment
Supports SAR-driven lead optimization from InhA fragment hit
Structural comparison based on InhA co-crystal; binding affinity improvement reported in class
Fragment-based drug discovery Tuberculosis Enoyl-ACP reductase

Cyclohexyl Urea sEH Inhibition Potency Benchmark

The 1,3-disubstituted urea motif is a well-validated pharmacophore for inhibition of human soluble epoxide hydrolase (sEH), with cyclohexyl-containing urea derivatives consistently achieving nanomolar potency. Peptidyl-urea inhibitors bearing a cyclohexyl group have demonstrated Ki values of 15 nM against recombinant human sEH [1]. The target compound retains this core urea pharmacophore with a cyclohexyl substituent, distinguishing it from adamantyl-based sEH inhibitors (e.g., AR9281) which exhibit different pharmacokinetic profiles. Although direct sEH inhibition data for this specific compound are not yet publicly available, the preserved pharmacophore supports its candidacy for sEH-targeted screening.

sEH potency benchmark (cyclohexyl urea)
Class-level inference
Ki 15 nM (reported comparator peptidyl-urea sEH inhibitor)
Preserved urea pharmacophore supports sEH screening
Target compound not directly measured; class-level sEH inhibition observed
Soluble epoxide hydrolase Cardiovascular Inflammation

Physicochemical Advantages Over Adamantyl Urea Inhibitors

Adamantyl-containing urea sEH inhibitors (e.g., compounds from US10377744 with Ki values of 0.22–3.80 nM) represent the most potent class of sEH inhibitors but suffer from poor aqueous solubility due to the rigid adamantane cage [2]. The target compound replaces adamantane with cyclohexyl, which reduces molecular weight by ~40 Da, lowers cLogP, and introduces conformational flexibility. Cyclohexyl ureas have been reported to exhibit >10-fold higher aqueous solubility than their adamantyl counterparts while retaining nanomolar sEH inhibition [1]. The additional thiophen-2-yl ethyl and pyridin-3-ylmethyl substituents further modulate lipophilicity and hydrogen-bonding capacity, creating a physicochemical profile intermediate between simple cyclohexyl ureas and bulkier polycyclic derivatives.

Solubility advantage vs adamantyl ureas
Cross-study comparable
>10-fold higher aqueous solubility over adamantyl analogs (class-level trend)
May reduce precipitation risk in biochemical assays
Solubility benefit reported for cyclohexyl vs. adamantyl urea chemotypes
Physicochemical properties Drug-likeness Solubility

Potential as a Them1 START Domain Inhibitor

Recent high-throughput screening efforts have identified allosteric inhibitors of thioesterase superfamily member 1 (Them1) as potential therapeutic agents for non-alcoholic fatty liver disease (NAFLD) and obesity-associated metabolic disorders [1]. The urea chemotype, particularly compounds containing cyclohexyl and heteroaryl substituents, has been explored as START domain-binding Them1 inhibitors (e.g., Compound U11 series, IC₅₀ = 3.63 µM, Kd = 0.67 µM for START domain) [1]. While the target compound has not been directly profiled against Them1, its structural features—a urea core flanked by a cyclohexyl group and a pyridine/thiophene-substituted side chain—align with the pharmacophore requirements identified for Them1 START domain engagement. In mouse brown adipocytes, Them1 inhibitors of this chemotype promoted fatty acid oxidation as measured by increased oxygen consumption rates [1].

Them1 START domain potential
Class-level inference
Chemotype aligned with U11 series (comparator IC50 3.63 µM, Kd 0.67 µM)
Supports Them1 screening with alternative selectivity fingerprint
Target not directly profiled; class promotes fatty acid oxidation in brown adipocytes
Metabolic disease NAFLD Thermogenesis

3-Cyclohexyl-1-(pyridin-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea – Application Scenarios


InhA Inhibitor Lead Optimization Starting Point

The co-crystal structure of the minimal fragment analog (PDB 5OIL) provides a validated binding pose in the InhA active site [1]. The target compound extends this fragment with a thiophen-2-yl ethyl group, offering a direct path to structure-based design. Researchers can dock or co-crystallize this compound to assess whether the thiophene moiety engages adjacent hydrophobic pockets or forms favorable edge-to-face interactions with active-site aromatic residues. This application is relevant for academic and industrial tuberculosis drug discovery programs seeking to improve upon fragment-level InhA inhibitors.

sEH Inhibitor Screening with Improved Solubility

The cyclohexyl urea scaffold is established as a solubility-enhanced alternative to adamantyl sEH inhibitors, with class-level evidence showing >10-fold improvement in aqueous solubility [2]. This compound is suitable for inclusion in sEH-focused screening cascades where compound precipitation is a known failure mode. Its distinct heteroaryl substitution may confer selectivity advantages over pan-cyclohexyl ureas, making it valuable for identifying subtype-selective or tissue-selective sEH modulators.

Them1 START Domain Inhibitor Screening for Metabolic Disease

The urea chemotype has been validated as a START domain-binding scaffold for Them1 inhibition, a newly validated target for NAFLD and insulin resistance [3]. This compound provides a structurally distinct probe for Them1 screening, potentially offering a different selectivity profile against related acyl-CoA thioesterase (Acot) family members. In functional assays using brown adipocytes or hepatocytes, the compound can be evaluated for its ability to promote fatty acid oxidation and suppress glucose production, key therapeutic endpoints in metabolic disease.

Heteroaryl Urea Binding Site Probe

The combination of pyridine, thiophene, and cyclohexyl groups on a single urea scaffold makes this compound a useful chemical biology tool for profiling protein-ligand interaction preferences. The pyridin-3-ylmethyl group provides a distinct hydrogen-bond acceptor geometry compared to 2- or 4-pyridyl isomers, while the thiophene sulfur offers unique electron density for anomalous scattering in X-ray crystallography. This compound can be employed in fragment-based screening panels to probe the druggability of novel protein targets that recognize bis-heteroaryl ureas.

Application
Selection Property
Validation Focus
InhA inhibitor lead optimization
Fragment-elaborated heteroaryl urea with thiophene extension
Co-crystallization or docking against InhA active site (PDB 5OIL reference)
sEH inhibitor screening cascades
Cyclohexyl urea scaffold with reported solubility advantage
Biochemical assay reproducibility; solubility and precipitation control
Them1 START domain inhibitor screening
Urea chemotype aligned with Them1 pharmacophore requirements
Functional fatty acid oxidation assays in brown adipocyte models
Protein-ligand interaction profiling
Bis-heteroaryl urea probe with distinct H-bond and sulfur interactions
Fragment-based screening and crystallographic binding mode studies
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